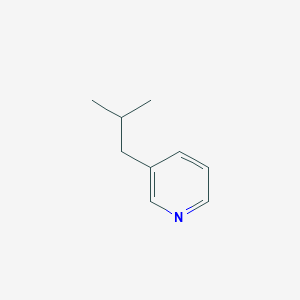![molecular formula C22H28O6Sn B084290 Dibutylbis[(2-hydroxybenzoyl)oxy]stannane CAS No. 14214-24-5](/img/structure/B84290.png)
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane, also known as DBDHS, is an organotin compound that has gained attention for its potential use in scientific research. It is a white crystalline powder that is soluble in organic solvents, such as chloroform and methanol. DBDHS has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mecanismo De Acción
The mechanism of action of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions. It has been suggested that Dibutylbis[(2-hydroxybenzoyl)oxy]stannane can coordinate with the oxygen atoms of the carbonyl group in organic substrates, leading to the activation of the substrate and the formation of a reactive intermediate.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane have not been extensively studied. However, it has been found to be relatively non-toxic in animal studies. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been shown to have low acute toxicity and no significant adverse effects on the liver, kidney, or hematopoietic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dibutylbis[(2-hydroxybenzoyl)oxy]stannane in lab experiments is its high solubility in organic solvents. This makes it easy to handle and use in organic reactions. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane is also relatively stable under normal laboratory conditions. However, one limitation of using Dibutylbis[(2-hydroxybenzoyl)oxy]stannane is its potential toxicity. It is important to handle Dibutylbis[(2-hydroxybenzoyl)oxy]stannane with care and to follow appropriate safety protocols when using it in lab experiments.
Direcciones Futuras
There are several future directions for the use of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane in scientific research. One potential application is in the development of new drugs. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been shown to have anti-tumor and anti-inflammatory properties, and further studies could explore its potential as a therapeutic agent. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane could also be used as a catalyst in the synthesis of new chiral compounds, which could have applications in the pharmaceutical industry. Additionally, further studies could explore the mechanism of action of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane and its potential as a catalyst in other organic reactions.
Métodos De Síntesis
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane can be synthesized by reacting dibutyltin oxide with 2-hydroxybenzoic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds at a temperature of around 120°C and yields Dibutylbis[(2-hydroxybenzoyl)oxy]stannane as a white crystalline powder. Other synthesis methods include the reaction of dibutyltin dichloride with 2-hydroxybenzoic acid in the presence of a base, such as triethylamine.
Aplicaciones Científicas De Investigación
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been found to have various applications in scientific research. It has been used as a catalyst in organic reactions, such as the synthesis of cyclic carbonates from epoxides and carbon dioxide. It has also been used as a reagent in the synthesis of chiral compounds, such as chiral β-lactams. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been explored for its potential use in the development of new drugs, such as anti-tumor agents and anti-inflammatory agents.
Propiedades
Número CAS |
14214-24-5 |
|---|---|
Nombre del producto |
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane |
Fórmula molecular |
C22H28O6Sn |
Peso molecular |
507.2 g/mol |
Nombre IUPAC |
[dibutyl-(2-hydroxybenzoyl)oxystannyl] 2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.2C4H9.Sn/c2*8-6-4-2-1-3-5(6)7(9)10;2*1-3-4-2;/h2*1-4,8H,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
SEWORRWYWLQQNW-UHFFFAOYSA-L |
SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O |
Otros números CAS |
14214-24-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



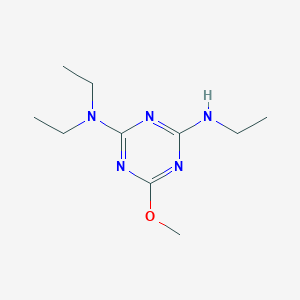
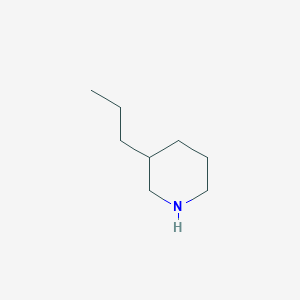
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
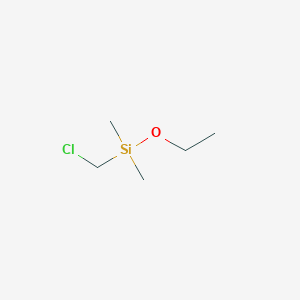
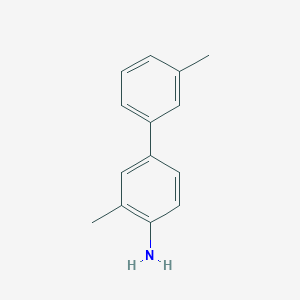
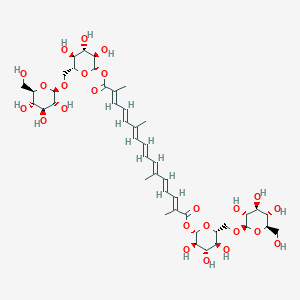
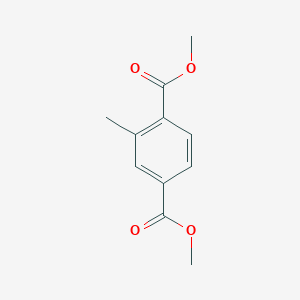
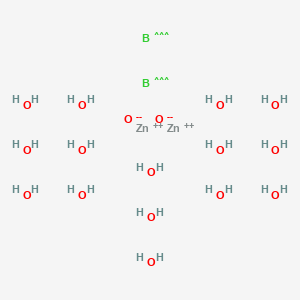
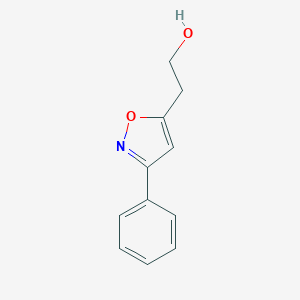
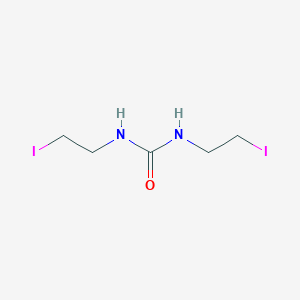
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
